Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form Ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with pyrimidine-4-amine under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant strains.
Medicine: Explored for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine moieties that exhibit various biological activities.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar structural features and biological significance.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O2S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-5-17-10(13-7)14-8-3-4-11-6-12-8/h3-6H,2H2,1H3,(H,11,12,13,14) |
InChI Key |
NJWMWPLSRYNZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=NC=C2 |
Origin of Product |
United States |
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